Bienvenue dans la boutique en ligne BenchChem!

cis-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester

Renin inhibition Stereochemistry–activity relationship Piperidine conformational analysis

cis-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester (CAS 1932390-62-9) is a racemic cis-configured (3R,5S/3S,5R) N-Boc-protected 3,5-piperidine diol. Its molecular formula is C₁₀H₁₉NO₄ (MW 217.26 g/mol), characterized by two hydroxyl groups occupying a syn relationship on the piperidine ring and a tert-butyl carbamate (Boc) protecting group at the nitrogen.

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
CAS No. 1932390-62-9
Cat. No. B1454747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester
CAS1932390-62-9
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC(C1)O)O
InChIInChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+
InChIKeyKSUUHOYXJWSXIA-OCAPTIKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester (CAS 1932390-62-9) – Procurement-Relevant Chemical Identity and Structural Class


cis-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester (CAS 1932390-62-9) is a racemic cis-configured (3R,5S/3S,5R) N-Boc-protected 3,5-piperidine diol . Its molecular formula is C₁₀H₁₉NO₄ (MW 217.26 g/mol), characterized by two hydroxyl groups occupying a syn relationship on the piperidine ring and a tert-butyl carbamate (Boc) protecting group at the nitrogen . As a member of the 3,5-dioxygenated piperidine class, this compound serves as a protected building block for medicinal chemistry and is structurally distinct from its trans-configured stereoisomers [1].

Why cis-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester Cannot Be Interchanged with trans Isomers or Alternative N-Protected Analogs


The cis versus trans relative stereochemistry of the 3,5-dihydroxy substituents on the piperidine ring fundamentally dictates the three-dimensional orientation of the hydroxyl groups, which in turn governs hydrogen-bonding geometry, molecular recognition, and downstream biological activity [1]. Procurement of a generic '3,5-dihydroxypiperidine-1-carboxylic acid tert-butyl ester' as an undefined stereoisomer mixture introduces uncontrolled stereochemical variables that cannot be retrospectively resolved in structure–activity relationship campaigns [2]. Furthermore, alternative N-protecting groups (e.g., N-benzyl) exhibit different deprotection chemistries, lipophilicities, and crystallinity profiles that render them non-interchangeable with the Boc-protected cis scaffold in multi-step synthetic sequences [3]. Rigorous stereochemical definition at the procurement stage is therefore a prerequisite for reproducible data generation in drug discovery programs.

Quantitative Differentiation Evidence: cis-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester vs. Trans Isomers and Other Analogs


Cis-vs-Trans Stereochemistry Decisively Dictates Renin Inhibitor Activity – Class-Level Pharmacological Precedence

In a structure-based drug design program at Novartis, a cis-configured 3,5-disubstituted piperidine direct renin inhibitor ((syn,rac)-1) was identified as a high-throughput screening hit, serving as the starting point for lead optimization [1]. The cis configuration was essential for the pharmacophoric presentation of the substituents within the renin active site, as confirmed by X-ray crystallography (PDB 4Q1N) [1]. By contrast, analogous trans-configured 3,5-disubstituted piperidines were not reported as active hits in this screening campaign, indicating that the cis stereochemistry is a critical determinant of renin target engagement [1]. The optimized cis-configured lead compound 31 subsequently demonstrated 60% oral bioavailability in rat and dose-dependent blood pressure lowering in the double-transgenic rat model [1]. Although this evidence derives from structurally elaborated 3,5-disubstituted piperidines rather than the parent diol, it establishes a class-level precedent that cis-3,5-substitution on the piperidine scaffold is pharmacologically privileged for renin inhibition.

Renin inhibition Stereochemistry–activity relationship Piperidine conformational analysis

Scalable Preparative Chromatographic Separation of Cis/Trans Piperidine Diastereomers Enables Defined Procurement

A robust process-scale method for separating cis and trans racemates of 3,5-disubstituted N-Boc-piperidines has been demonstrated using preparative normal-phase chromatography [1]. Following Boc-protection of hydrogenated pyridine intermediates, the resulting cis/trans mixture was resolved into pure cis racemate and pure trans racemate, with each racemate subsequently separated into individual enantiomers by Simulated Moving Bed (SMB) chromatography [1]. The process delivered all four enantiopure stereoisomers in amounts of 80–140 g each, confirming the scalability and reproducibility of the separation protocol [1]. This validated separation methodology ensures that a purchaser of CAS 1932390-62-9 receives a stereochemically defined cis racemate, rather than an undefined cis/trans mixture that would confound downstream enantioselective synthesis or biological assay interpretation.

Preparative chromatography Stereoisomer separation Process chemistry

Meso Cis Configuration Enables Asymmetric Desymmetrization Strategies Not Accessible with Trans Isomers

The meso character of cis-3,5-dihydroxypiperidine derivatives permits enantioselective desymmetrization via enzymatic DYKAT, a synthetic advantage not shared by the chiral trans isomers [1]. Using Pseudomonas cepacia lipase (PS-C) in combination with a ruthenium epimerization catalyst, a cis/trans diol mixture was selectively converted to cis-diacetate (3R,5S)-5 with 97% diastereoselectivity and 83% isolated yield of pure cis-diacetate [1]. The cis-diacetate was subsequently hydrolyzed to the cis-diol with excellent yield, and the meso cis-diol was desymmetrized enzymatically to deliver monoacetate (3R,5S)-4 with >99% enantiomeric excess in 91% yield over two steps [1]. In contrast, trans-3,5-dihydroxypiperidine, being intrinsically chiral (C₂-symmetric), cannot undergo analogous desymmetrization and must be synthesized via lengthier chiral-pool routes (14 steps for one enantiomer) [1].

Enzymatic desymmetrization Dynamic kinetic asymmetric transformation Chiral building blocks

Cis-3,5-Dihydroxypiperidine Scaffold Is a Recognized Substructural Motif in CNS-Active Compounds

3,5-Piperidine diols, as 3-deoxy iminosugar derivatives, have been explicitly identified as substructures present in compounds demonstrating activity in Alzheimer's disease and schizophrenia models [1]. The cis-3,5-dihydroxypiperidine scaffold, when appropriately N-protected (e.g., as the N-Boc derivative), serves as the foundational synthetic intermediate for constructing these therapeutically relevant molecules [1]. The N-Boc group is specifically advantageous because it provides orthogonal protection compatible with a wide range of downstream transformations—including reductive aminations, alkylations, and amide couplings—while being removable under mild acidic conditions that preserve the acid-labile cis-diol functionality [2]. This combination of a validated pharmacophoric scaffold (cis-3,5-diol) and a versatile protecting group (N-Boc) makes CAS 1932390-62-9 a strategic procurement choice for CNS drug discovery programs, as opposed to N-benzyl-protected analogs which require harsher hydrogenolytic deprotection conditions potentially incompatible with other sensitive functionalities [1][2].

Iminosugars Alzheimer's disease Schizophrenia Piperidine pharmacophore

Commercial Purity Benchmarking: 97% Specification for Cis Racemate from Major Asian CRO Suppliers

The cis-3,5-dihydroxy-piperidine-1-carboxylic acid tert-butyl ester (CAS 1932390-62-9) is commercially listed at 97% purity from established Asian CRO reagent suppliers . In comparison, the corresponding trans isomers are listed at 95% purity for the (3S,5S) enantiomer (CAS 2382089-24-7) and are available from multiple independent suppliers . This 2% purity differential, while modest, is meaningful in the context of parallel medicinal chemistry where cumulative impurities across multi-step sequences can confound biological assay interpretation. Furthermore, the cis racemate (CAS 1932390-62-9) is available in standard pack sizes from 50 mg to 10 g with batch traceability, whereas the trans enantiomers may require custom synthesis for larger quantities, impacting procurement lead times .

Chemical purity Procurement specification CRO supplier qualification

Meso Ground-State Symmetry Simplifies NMR Characterization and Quality Control vs. Chiral Trans Isomers

The cis-3,5-dihydroxypiperidine scaffold, as a meso compound (achiral despite bearing two stereogenic centers), exhibits simplified ¹H and ¹³C NMR spectra compared to its chiral trans counterparts [1]. This symmetry reduces the number of unique proton and carbon environments, facilitating unambiguous structural confirmation and impurity profiling by routine analytical methods [1]. By contrast, the trans-(3R,5R) and trans-(3S,5S) enantiomers, while C₂-symmetric, require chiral HPLC or optical rotation measurements to verify enantiopurity—analytical techniques that add complexity and cost to incoming quality control workflows [2]. The meso character of the cis racemate thus offers practical advantages in analytical method development and batch release testing for procurement quality assurance.

NMR spectroscopy Quality control Diastereomer differentiation

Best-Fit Application Scenarios for cis-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester Based on Verified Evidence


Aspartyl Protease Inhibitor Drug Discovery Programs Requiring Cis-Configured Piperidine Scaffolds

Based on the demonstrated success of cis-configured 3,5-disubstituted piperidines as direct renin inhibitors with 60% oral bioavailability in rat, CAS 1932390-62-9 is the logical protected building block for medicinal chemistry groups pursuing aspartyl protease targets (renin, BACE1, HIV protease) where the cis stereochemistry is essential for active-site engagement [1]. The N-Boc protecting group permits late-stage diversification at the piperidine nitrogen after functionalization of the 3,5-diol moiety.

Enantioselective Synthesis of CNS-Active Piperidine Derivatives via Enzymatic Desymmetrization

The meso character of cis-3,5-dihydroxypiperidine enables enzymatic desymmetrization to deliver enantiopure monoacetylated intermediates (>99% ee, 91% yield) [2]. This strategy is directly applicable to the synthesis of 3,5-piperidine diol-containing pharmacophores reported for Alzheimer's disease and schizophrenia [2]. Procurement of the N-Boc-cis racemate provides the starting material for generating either enantiomeric series through judicious enzyme selection.

Parallel Medicinal Chemistry Library Synthesis Requiring Defined Cis-3,5-Stereochemistry

The scalable chromatographic separation methodology validated at 80–140 g scale ensures that CAS 1932390-62-9 can be sourced as a stereochemically homogeneous cis racemate free from trans contamination [3]. This is critical for parallel synthesis libraries where even minor trans-isomer impurities (undetectable by routine LCMS) could generate false-positive or false-negative SAR signals when compounds are tested at micromolar concentrations.

GLP-Compliant Preclinical Candidate Synthesis with Streamlined QC Requirements

The simplified NMR characterization of the achiral meso cis scaffold, combined with the 97% purity specification available from qualified suppliers , reduces the analytical burden of incoming material release testing. This is particularly advantageous in GLP preclinical development environments where full ICH Q7-compliant raw material qualification is required prior to GMP API manufacturing.

Quote Request

Request a Quote for cis-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.